molecular formula C16H19NO2 B154928 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine CAS No. 36455-21-7

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine

Cat. No. B154928
CAS RN: 36455-21-7
M. Wt: 257.33 g/mol
InChI Key: HGPYIHOTQGSJAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as condensation reactions and photo-reorganization. For instance, the synthesis of a pentacyclic compound through photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones is discussed, where the structure of the alkoxy group, including benzyloxy, significantly affects the yield of the product . This suggests that the benzyloxy group can play a crucial role in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values . This indicates that DFT calculations can be a reliable method for predicting the molecular structure of similar compounds.

Chemical Reactions Analysis

The papers describe the chemical reactions of related compounds, such as the oxidation of phenolic ethanes to form benzofuran derivatives . The presence of methoxy and benzyloxy groups in these reactions can influence the outcome and selectivity of the products formed. This information can be extrapolated to understand how the benzyloxy and methoxy groups in 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as antioxidant activity, electronic properties like HOMO and LUMO energies, and thermodynamic properties, have been determined using experimental and theoretical methods . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of the molecules. These analyses are crucial for understanding the reactivity and stability of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine.

Scientific Research Applications

1. Analytical Detection and Quantification

  • High-Performance Liquid Chromatography (HPLC) Methodology : This compound and similar derivatives have been analyzed using HPLC methods for detection and quantification in clinical toxicology, particularly in cases of intoxication. A study developed an HPLC method for detecting these compounds in human serum, highlighting its application in medical toxicology and emergency patient care (Poklis et al., 2013).

2. Study of Intoxications

  • Case Studies of Intoxication : Research has documented cases of intoxication involving derivatives of this compound, providing insights into clinical manifestations and treatment approaches. For instance, a study reported on a severe intoxication case, using HPLC-MS/MS for detection and quantification in serum and urine (Poklis et al., 2014).

3. Pharmacology and Toxicology

  • Neurochemical Pharmacology : Studies have explored the neurochemical pharmacology of similar compounds, particularly their role as potent agonists at certain receptor sites. This research is significant in understanding their hallucinogenic properties and potential risks (Eshleman et al., 2018).

4. Development of Therapeutic Agents

  • Synthesis for Antibacterial Agents : Research has been conducted on synthesizing derivatives for potential antibacterial applications, focusing on biofilm inhibition against specific bacterial strains, such as Escherichia coli. This research is promising for developing new therapeutic agents (Abbasi et al., 2019).

5. Forensic Analysis

  • Identification in Forensic Science : The compound and its analogues have been identified in forensic analysis, crucial for crime laboratories dealing with new psychoactive substances. Techniques like gas chromatography–mass spectrometry are used for this purpose (Lum et al., 2016).

6. Metabolic Studies

  • Metabolism Analysis : Studies have analyzed the metabolism of similar compounds to understand their biotransformation pathways. This research is vital for pharmacokinetics and drug-drug interaction studies (Nielsen et al., 2017).

Safety And Hazards

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPYIHOTQGSJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383183
Record name 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine

CAS RN

36455-21-7
Record name 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 20 parts of lithium aluminum hydride in 444 parts of tetrahydrofuran and 177 parts of ethyl ether is added portionwise, over a 1 hour period, a warm solution of 56 parts of 3-benzyloxy-4-methoxy-β-nitrostyrene in 267 parts of tetrahydrofuran. The reaction mixture is refluxed for an additional 2 hours, then is cooled in ice and decomposed by adding 40 parts of water in 71 parts of tetrahydrofuran, followed by 40 parts by volume of a 25% by weight aqueous sodium hydroxide solution, followed by 40 parts of water. The salts are removed by filtration and the filtrate is dried over anhydrous calcium sulfate and stripped of solvent under reduced pressure to afford, as an oil, 3-benzyloxy-4-methoxyphenethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SH Liao, DH Hu, AL Wang, DP Li - Evidence-Based Complementary …, 2011 - hindawi.com
As core skeletons of lamellarins: 5,6-Dihydropyrrolo[2,1-a]isoquinolines are one of the important alkaloids that exhibit significant biological activities, in this study, an efficient synthetic …
Number of citations: 5 www.hindawi.com
A Theppawong, P Ploypradith… - Chemistry–An Asian …, 2015 - Wiley Online Library
With the goal to improve the aqueous solubility of lamellarins, the lactone ring in their skeleton was replaced with a lactam moiety in azalamellarins. However, the reported synthetic …
Number of citations: 35 onlinelibrary.wiley.com
L Shen, N Xie, B Yang, Y Hu, Y Zhang - European Journal of Medicinal …, 2014 - Elsevier
Enlightened by the modification route from Camptothecin (CPT) to Topotecan and based on classical drug design theory, a series of Mannich derivatives of lamellarin D were designed …
Number of citations: 35 www.sciencedirect.com

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